7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSEXHYOLACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Coumarin Core Formation
The foundational step in synthesizing this compound involves constructing the 7-hydroxy-4-methylcoumarin core via the Pechmann condensation. This reaction couples resorcinol (1,3-dihydroxybenzene) with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid as a catalyst. The mechanism proceeds through intermediate formation of a β-keto ester, followed by cyclization and dehydration to yield 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (intermediate 3 ).
Reaction Conditions :
N-Alkylation for Piperidine Substitution
The chloromethyl group at the C4 position of the coumarin core undergoes nucleophilic substitution with 4-methylpiperidine to introduce the (4-methylpiperidin-1-yl)methyl moiety. This step is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, with triethylamine (TEA) or potassium carbonate as a base to scavenge HCl.
Optimized Protocol :
- Reactants : 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (1 equiv), 4-methylpiperidine (1.2 equiv)
- Solvent : Dry DMF (5–10 mL per gram of substrate)
- Base : TEA (1.1 equiv)
- Temperature : 70°C for 24 hours
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (yield: 83–91%)
Alternative Methodologies and Modifications
Solvent and Base Variations
Alternative solvents such as acetone or acetonitrile may replace DMF, though prolonged reflux (14–16 hours) is required to achieve comparable yields. Substituting TEA with K₂CO₃ in acetone at reflux (56°C) reduces side reactions but extends reaction times to 18–20 hours.
Comparative Data :
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | TEA | 70°C | 24 | 83–91 |
| Acetone | K₂CO₃ | 56°C | 18 | 78–85 |
| Acetonitrile | K₂CO₃ | 82°C | 12 | 72–80 |
One-Pot Tandem Reactions
Recent advances propose tandem Pechmann-alkylation sequences to streamline synthesis. For example, in-situ generation of 4-(chloromethyl)-7-hydroxycoumarin followed by immediate piperidine addition minimizes intermediate isolation steps, achieving a 68% overall yield.
Structural Characterization and Validation
Spectroscopic Analysis
1H NMR (500 MHz, CDCl₃) :
- δ 7.60 (d, J = 8.5 Hz, 1H, H-5)
- δ 6.90 (dd, J = 8.5, 2.3 Hz, 1H, H-6)
- δ 6.80 (d, J = 2.3 Hz, 1H, H-8)
- δ 4.20 (s, 2H, CH₂-piperidine)
- δ 2.70–2.30 (m, 11H, piperidine and CH₃)
HRMS (ESI+) :
Purity and Crystallography
Crystallization from ethanol yields white needles suitable for X-ray diffraction, confirming the equatorial orientation of the piperidine substituent. Purity (>98%) is validated via HPLC (C18 column, MeOH:H₂O = 70:30).
Industrial-Scale Considerations
Catalyst Screening
Lewis acids like ZnCl₂ or FeCl₃ were evaluated for Pechmann condensation but showed inferior efficacy compared to H₂SO₄ (Table 2):
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| H₂SO₄ | 85 | 98 |
| ZnCl₂ | 62 | 89 |
| FeCl₃ | 58 | 84 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60% (4 hours vs. 24 hours) but requires specialized equipment. Ionic liquid ([BMIM]BF₄) as a solvent-recycle system achieves 80% yield over five cycles.
Chemical Reactions Analysis
Acylation and Alkylation at the Piperidine Nitrogen
The secondary amine in the 4-methylpiperidine moiety undergoes nucleophilic reactions due to the lone pair on the nitrogen atom.
Mechanistic Insight :
- The piperidine nitrogen acts as a nucleophile, attacking electrophilic agents (e.g., acyl chlorides, alkyl halides).
- Steric hindrance from the 4-methyl group on the piperidine ring influences reaction rates and regioselectivity .
Electrophilic Substitution on the Chromenone Core
The electron-rich chromenone ring undergoes electrophilic substitution, primarily at positions 3, 6, or 8.
Mechanistic Insight :
- The 7-methyl group activates the chromenone ring for electrophilic substitution, directing incoming groups to positions 6 or 8 .
- Steric effects from the bulky 4-methylpiperidinylmethyl group limit substitution at position 3 .
Oxidation and Reduction Reactions
The chromenone carbonyl and methyl substituents participate in redox chemistry.
Mechanistic Insight :
- The chromenone carbonyl is reduced to a dihydrochromenol via hydride transfer .
- Oxidation of the 7-methyl group proceeds through radical intermediates under acidic conditions .
Mannich and Condensation Reactions
The secondary amine participates in Mannich reactions, forming derivatives with enhanced bioactivity.
Mechanistic Insight :
- Mannich reactions proceed via nucleophilic attack of the piperidine nitrogen on electrophilic iminium ions .
- Schiff base formation is pH-dependent, favoring neutral to slightly acidic conditions .
Hydrogen Bonding and Supramolecular Interactions
The compound exhibits intra- and intermolecular hydrogen bonding, influencing its reactivity and solid-state packing.
Scientific Research Applications
Chemical Properties and Structure
The compound, also known by its IUPAC name, has the molecular formula and a molecular weight of 272.36 g/mol. Its structure features a chromenone core, which is significant for its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of chromenone compounds exhibit anticancer properties. Studies have shown that 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to enhance neuronal survival and reduce oxidative stress markers in vitro . This suggests potential therapeutic applications in neurodegenerative disorders.
3. Antimicrobial Properties
There is evidence suggesting that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays have demonstrated its efficacy against common pathogens, indicating potential use as an antimicrobial agent .
Pharmacological Insights
1. Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents. Research has focused on developing formulations that utilize this compound to improve the delivery of poorly soluble drugs .
2. Cosmetic Applications
Due to its antioxidant properties, this compound is being explored in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in skincare products .
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Anticancer Activity | Breast cancer cell lines | Induces apoptosis via caspase activation |
| Neuroprotective Effects | Alzheimer's disease models | Enhances neuronal survival, reduces oxidative stress |
| Antimicrobial Properties | Against bacterial strains | Effective against common pathogens |
| Drug Delivery Systems | Incorporation into formulations | Improves bioavailability of poorly soluble drugs |
| Cosmetic Applications | Skincare formulations | Antioxidant properties beneficial for skin protection |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of the compound involved treating neuronal cultures with varying concentrations. The results showed that treatment with 5 µM significantly reduced levels of reactive oxygen species compared to untreated controls, suggesting a protective mechanism against oxidative damage .
Mechanism of Action
The mechanism of action of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Implications
The bioactivity of coumarin derivatives is highly sensitive to substituent positions and types. Below is a comparative analysis of key analogues:
Table 1: Structural and Pharmacological Comparison
Key Structural Differences and Effects
Substituent Position: Position 7: Methyl (lipophilic) vs. hydroxy (polar, H-bond donor) . Hydroxy groups enhance solubility but reduce BBB penetration. Position 4: Piperidinyl vs. piperazinyl groups. Position 6/8: Chlorine at position 6 () acts as a bioisostere for methyl, improving metabolic stability.
Amine Side Chain Modifications :
- 4-Methylpiperidine : Enhances lipophilicity and rigidity compared to piperazine .
- 4-Methylpiperazine : Increases polarity and hydrogen-bonding capacity, beneficial for enzyme inhibition (e.g., acetylcholinesterase) .
Chlorine vs. Methyl: Chlorine’s electronegativity alters electronic distribution, affecting receptor binding .
Biological Activity
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromen-2-one derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Synthesis
The compound features a chromen-2-one core structure, characterized by a fused benzene and pyrone ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
- Introduction of the Piperidine Moiety : The chromen-2-one intermediate is reacted with 4-methylpiperidine under catalytic conditions.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form using hydrochloric acid.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy in inhibiting bacterial growth and has demonstrated potential as an antifungal agent against strains like Aspergillus flavus and Candida albicans .
Anticancer Effects
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Neuroprotective Activity
Emerging evidence suggests that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. This modulation could enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound interacts with receptors on cell surfaces, impacting signal transduction pathways.
- Gene Expression Regulation : It influences the expression of genes associated with cell growth and differentiation.
Comparison with Related Compounds
To understand its unique properties, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methyl-7-hydroxy-2H-chromen-2-one | Structure | Antimicrobial, Anti-inflammatory |
| 7-methyl-4-(piperidin-1-yl)methyl-2H-chromen-2-one | Structure | Anticancer |
The distinct substitution pattern in this compound contributes to its unique biological profile.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antifilarial Agents : A study indicated that derivatives of benzopyrones, including this compound, exhibit macrofilaricidal and microfilaricidal activities, suggesting their use in treating filarial infections .
- Antifungal Activity : Research demonstrated that this compound could inhibit aflatoxin production in Aspergillus flavus, showcasing its potential as an antifungal agent .
- Cancer Treatment : In vitro studies showed cytotoxic effects against various cancer cell lines, supporting further investigation into its use as an anticancer drug .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one?
- Methodological Answer : The synthesis typically involves a Mannich reaction or nucleophilic substitution to introduce the piperidinylmethyl group. Key steps include:
- Alkylation : Reacting 7-methyl-4-hydroxymethylcoumarin with 4-methylpiperidine under reflux in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) .
- Reaction Optimization : Temperature (80–120°C), pH control (neutral to slightly basic), and reaction time (6–12 hours) are critical for yield and purity. Excess formaldehyde may be used to drive the reaction .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from acetone/ethanol mixtures .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the chromen-2-one core and piperidinylmethyl substitution. Key signals include the lactone carbonyl (~160–165 ppm in C) and methyl groups on the piperidine ring (~1.2–1.5 ppm in H) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 314.2).
- X-ray Crystallography : Single-crystal analysis (using SHELXL) resolves absolute configuration and hydrogen-bonding patterns .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays : Test for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or cytotoxicity (MTT assay in cancer cell lines like MCF-7 or HeLa) .
- Dose-Response Studies : Use concentrations ranging from 1 µM to 100 µM to establish IC values. Include positive controls (e.g., aspirin for anti-inflammatory screens) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion .
- Refinement with SHELXL : Employ iterative cycles of least-squares refinement and electron density mapping. Key parameters: R < 0.05, wR < 0.15, and goodness-of-fit ~1.0 .
- Disorder Handling : For flexible piperidine groups, split occupancy refinement or restraints on bond lengths/angles may be required .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methylpiperidine with morpholine or pyrrolidine) and compare bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases. Validate with mutagenesis studies .
Q. How can fluorescence properties of this chromenone derivative be exploited in mechanistic studies?
- Methodological Answer :
- Photophysical Analysis : Measure excitation/emission spectra (e.g., λ = 340 nm, λ = 500 nm) in solvents of varying polarity .
- DFT/TDDFT Calculations : Correlate experimental fluorescence with HOMO-LUMO gaps and charge-transfer states .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer :
- Assay Validation : Confirm purity (>95% by HPLC) and rule out solvent interference (e.g., DMSO cytotoxicity).
- Orthogonal Assays : Pair enzymatic assays with cell-based reporter systems (e.g., NF-κB luciferase for anti-inflammatory activity) .
- Batch Reproducibility : Replicate synthesis and testing across independent labs .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
